9'-deoxy-8',8'-dihydroxyherbicidin B
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9’-deoxy-8’,8’-dihydroxyherbicidin B: is a bioactive natural product belonging to the class of undecose nucleosides. It is derived from the fermentation culture of Streptomyces species. This compound is part of the herbicidin family, which are known for their complex chemical structures and significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9’-deoxy-8’,8’-dihydroxyherbicidin B involves multiple steps, including the formation of a tricyclic furano-pyrano-pyran ring system. The total synthesis of herbicidin B, a related compound, was first accomplished in 1999 by Matsuda et al. The synthetic route typically involves the construction of the undecose sugar moiety and the attachment of the adenine base .
Industrial Production Methods: Industrial production of 9’-deoxy-8’,8’-dihydroxyherbicidin B is primarily achieved through fermentation processes using Streptomyces species. The fermentation broth is then subjected to extraction and purification processes to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 9’-deoxy-8’,8’-dihydroxyherbicidin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationships .
Common Reagents and Conditions: Common reagents used in the reactions of 9’-deoxy-8’,8’-dihydroxyherbicidin B include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products: The major products formed from these reactions include derivatives with modified functional groups, such as 9’-deoxy-8’-oxoherbicidin B and the 8’-epimer of herbicidin B. These derivatives are often evaluated for their enhanced biological activities .
Scientific Research Applications
Chemistry: In chemistry, 9’-deoxy-8’,8’-dihydroxyherbicidin B serves as a valuable synthetic target due to its complex structure. Researchers study its synthesis to develop new methodologies for constructing similar nucleoside analogs .
Biology: In biology, this compound is studied for its potential as an antibiotic. It has shown activity against various bacterial strains, making it a promising candidate for developing new antibacterial agents .
Medicine: In medicine, 9’-deoxy-8’,8’-dihydroxyherbicidin B is evaluated for its cancer chemopreventive potential. It has been shown to inhibit tumor necrosis factor alpha (TNF-α)-induced nuclear factor-kappa B (NF-κB) activity, which is a pathway involved in inflammation and cancer .
Industry: In the industry, this compound is used as a reference standard for pharmaceutical testing. Its high-quality reference standards ensure accurate results in various analytical applications .
Mechanism of Action
The mechanism of action of 9’-deoxy-8’,8’-dihydroxyherbicidin B involves its interaction with molecular targets such as bacterial enzymes and cellular pathways. It inhibits the activity of TNF-α, thereby preventing the activation of NF-κB, which is a key regulator of immune response and inflammation .
Comparison with Similar Compounds
- Herbicidin A
- Herbicidin C
- Aureonucleomycin
- 9’-deoxy-8’-oxoherbicidin B
- 8’-epimer of herbicidin B
Uniqueness: 9’-deoxy-8’,8’-dihydroxyherbicidin B is unique due to its specific structural features, such as the presence of two hydroxyl groups at the 8’ position and the absence of a deoxy group at the 9’ position. These structural differences contribute to its distinct biological activities and make it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H23N5O9 |
---|---|
Molecular Weight |
453.4 g/mol |
IUPAC Name |
methyl (1R,3S,4R,5R,7R,9R,11S)-5-(6-aminopurin-9-yl)-1,13,13-trihydroxy-4-methoxy-2,6,10-trioxatricyclo[7.4.0.03,7]tridecane-11-carboxylate |
InChI |
InChI=1S/C18H23N5O9/c1-28-12-11-7(31-15(12)23-6-22-10-13(19)20-5-21-14(10)23)3-9-18(27,32-11)17(25,26)4-8(30-9)16(24)29-2/h5-9,11-12,15,25-27H,3-4H2,1-2H3,(H2,19,20,21)/t7-,8+,9-,11+,12-,15-,18-/m1/s1 |
InChI Key |
AZYCCECPGKXFKD-WZBVYVGFSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H]2[C@@H](C[C@@H]3[C@@](O2)(C(C[C@H](O3)C(=O)OC)(O)O)O)O[C@H]1N4C=NC5=C(N=CN=C54)N |
Canonical SMILES |
COC1C2C(CC3C(O2)(C(CC(O3)C(=O)OC)(O)O)O)OC1N4C=NC5=C(N=CN=C54)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.